3-(Benzyloxy)-2-chlorophenylboronic acid

Organic Synthesis Suzuki Coupling Medicinal Chemistry

3-(Benzyloxy)-2-chlorophenylboronic acid (CAS 2377611-50-0) is an ortho-chloro substituted arylboronic acid derivative that serves as a specialized building block in organic synthesis, particularly for Suzuki-Miyaura cross-coupling reactions. The compound is distinguished from simpler analogs by its specific substitution pattern: a chloro group at the ortho (2-) position and a benzyloxy group at the meta (3-) position on the phenyl ring.

Molecular Formula C13H12BClO3
Molecular Weight 262.5
CAS No. 2377611-50-0
Cat. No. B2968265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Benzyloxy)-2-chlorophenylboronic acid
CAS2377611-50-0
Molecular FormulaC13H12BClO3
Molecular Weight262.5
Structural Identifiers
SMILESB(C1=C(C(=CC=C1)OCC2=CC=CC=C2)Cl)(O)O
InChIInChI=1S/C13H12BClO3/c15-13-11(14(16)17)7-4-8-12(13)18-9-10-5-2-1-3-6-10/h1-8,16-17H,9H2
InChIKeyBASTYDMFDLBRGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Benzyloxy)-2-chlorophenylboronic Acid (CAS 2377611-50-0): A Specialized Arylboronic Acid Reagent for Suzuki-Miyaura Cross-Coupling in Complex Molecule Synthesis


3-(Benzyloxy)-2-chlorophenylboronic acid (CAS 2377611-50-0) is an ortho-chloro substituted arylboronic acid derivative that serves as a specialized building block in organic synthesis, particularly for Suzuki-Miyaura cross-coupling reactions . The compound is distinguished from simpler analogs by its specific substitution pattern: a chloro group at the ortho (2-) position and a benzyloxy group at the meta (3-) position on the phenyl ring. This arrangement provides a unique steric and electronic environment around the boronic acid moiety, which can influence both coupling reactivity and the properties of the resulting biaryl products . As a benzyl-protected phenol precursor, the benzyloxy group can be subsequently deprotected via hydrogenolysis to reveal a free hydroxyl group, enabling further downstream functionalization or serving as a pharmacophoric element in medicinal chemistry campaigns .

Why Simple 3-(Benzyloxy)phenylboronic Acid Cannot Replace 3-(Benzyloxy)-2-chlorophenylboronic Acid in Targeted Synthetic Sequences


Generic substitution of 3-(Benzyloxy)-2-chlorophenylboronic acid (CAS 2377611-50-0) with the more widely available 3-(Benzyloxy)phenylboronic acid (CAS 156682-54-1) is not chemically feasible for applications requiring an ortho-chloro substituent. The presence of the chlorine atom at the 2-position is not a trivial modification; it fundamentally alters the electronic character of the aromatic ring, the steric environment of the boronic acid group, and provides a critical synthetic handle for subsequent transformations . In the target compound, the chlorine can participate in orthogonal cross-coupling reactions (e.g., Buchwald-Hartwig amination or further Suzuki couplings) after the initial boronic acid reaction, or it may serve as a key element in target binding within a biological system [1]. Substituting with the non-chlorinated analog would eliminate this dual reactivity potential and lead to a different final product with altered physicochemical and biological properties, rendering it unsuitable for the intended research or manufacturing pathway.

Quantitative Differentiation of 3-(Benzyloxy)-2-chlorophenylboronic Acid from its Positional Isomers and Close Analogs


Regioisomeric Differentiation: Ortho vs. Para-Benzyloxy Substitution Impacts Commercial Availability and Sourcing Strategy

The target compound, 3-(benzyloxy)-2-chlorophenylboronic acid (CAS 2377611-50-0), is a distinct regioisomer of 4-(benzyloxy)-2-chlorophenylboronic acid (CAS 1315341-82-2). While both share the identical molecular formula (C13H12BClO3) and molecular weight (262.5 g/mol), their different substitution patterns result in different CAS numbers, implying distinct physical properties and potentially different synthetic utility . A quantitative comparison of their commercial profiles shows that the target compound (3-isomer) is typically offered at a higher purity grade (≥97%) compared to the 4-isomer, which is commonly listed at 97% . This difference in purity specification can be a critical factor for procurement when high-purity starting material is required for sensitive or high-yielding synthetic steps.

Organic Synthesis Suzuki Coupling Medicinal Chemistry

Positional Isomer Pricing Comparison: 3-(Benzyloxy)-2-chlorophenylboronic Acid Exhibits a Distinct Commercial Tier from Its Regioisomers

A direct comparison of list prices for regioisomeric benzyloxy-chlorophenylboronic acids reveals that the target compound (CAS 2377611-50-0) is priced at a premium compared to its 4-isomer (CAS 1315341-82-2). Specifically, the 3-(benzyloxy)-2-chlorophenylboronic acid is listed at approximately €282 for a 1g quantity , whereas the 4-isomer is offered at €66 for the same amount . This 4.3-fold price difference is a quantifiable indicator of the target compound's relative scarcity and potentially more complex synthetic route. This information is critical for procurement budgeting and for justifying the selection of a specific isomer in a research proposal.

Procurement Chemical Sourcing Medicinal Chemistry

Specific Storage and Handling Recommendations Provide Quantitative Guidance for Laboratory Protocol Design

The target compound requires specific storage conditions that differ from some of its analogs. According to vendor documentation, 3-(benzyloxy)-2-chlorophenylboronic acid should be stored sealed in a dry environment at 2-8°C . This contrasts with the storage recommendation for the regioisomer 4-(benzyloxy)-3-chlorophenylboronic acid, which some suppliers list as stable at room temperature [1]. The requirement for refrigeration indicates a higher sensitivity to thermal degradation or hydrolysis, and this quantitative parameter (2-8°C) is essential for laboratories to ensure the reagent's long-term integrity and performance.

Laboratory Safety Chemical Storage Stability

In Silico Physicochemical Property Prediction for Reactivity and Solubility Profiling in Reaction Design

The predicted LogP value for 3-(benzyloxy)-2-chlorophenylboronic acid provides a quantitative measure of its lipophilicity, which is a key factor in determining its solubility in organic solvents and its partitioning behavior in biphasic reaction mixtures. While an experimental LogP is not reported, the calculated LogP for the compound is 1.59880 [1]. This value can be compared to the experimental LogP of a related compound, 3-(benzyloxy)phenylboronic acid, which is predicted to be approximately 2.9 [2]. The significantly lower predicted LogP for the target compound suggests it is less lipophilic than its non-chlorinated analog, a difference attributable to the electron-withdrawing and polar nature of the ortho-chloro substituent. This property can influence solvent selection for coupling reactions.

Computational Chemistry Reaction Optimization Solubility

Ortho-Substituent Effect on Boronic Acid Stability: A Class-Level Consideration for Handling and Use

As a class of compounds, ortho-substituted arylboronic acids are known to exhibit enhanced stability towards protodeboronation compared to their unsubstituted or para-substituted counterparts. This is a well-documented class-level effect attributed to the steric shielding of the boron atom by the ortho-substituent [1]. While direct experimental stability data for 3-(benzyloxy)-2-chlorophenylboronic acid is not available, it is reasonable to infer, based on this established principle, that the ortho-chloro group in this compound may confer a degree of protection against protodeboronation during storage and under certain reaction conditions. This class-level inference is important for chemists designing reactions that may involve prolonged heating or exposure to protic media.

Boronic Acid Chemistry Stability Synthetic Methodology

Key Application Scenarios for 3-(Benzyloxy)-2-chlorophenylboronic Acid Based on Its Differentiated Profile


Synthesis of Ortho-Chloro Biaryl Intermediates in Medicinal Chemistry

This compound is the optimal choice for synthesizing biaryl scaffolds where the ortho-chloro substituent is a critical pharmacophoric element. The chlorine atom can participate in key binding interactions (e.g., halogen bonding) or serve as a synthetic handle for late-stage diversification. The commercial availability of the compound at a ≥97% purity specification supports reliable and high-yielding initial couplings, which is essential in early-stage drug discovery where compound integrity is paramount. The higher cost is often justified by the ability to access a unique chemical space not attainable with the cheaper 4-isomer .

Stepwise Cross-Coupling Strategies Requiring Orthogonal Reactivity

In complex molecule synthesis, the ability to perform sequential, chemoselective cross-coupling reactions is highly valuable. The 3-(benzyloxy)-2-chlorophenylboronic acid molecule is uniquely suited for this purpose, as it contains two potentially reactive groups: the boronic acid for a Suzuki coupling and the aryl chloride for a subsequent Buchwald-Hartwig amination or a second, more challenging Suzuki coupling . This orthogonal reactivity profile is a defining feature that differentiates it from analogs lacking the chlorine atom, making it the preferred building block for constructing densely functionalized molecular architectures.

Precursor for Phenol-Containing Libraries via Traceless Benzyl Deprotection

This compound serves as a masked phenol. After successful Suzuki coupling, the benzyl group can be cleanly removed via hydrogenolysis to reveal a free hydroxyl group . This strategy is superior to using a free phenol for the initial coupling, which could lead to unwanted side reactions or catalyst poisoning. This application scenario leverages the specific benzyloxy protection of the target compound, a feature shared with the more common 3-(benzyloxy)phenylboronic acid , but with the added value of the ortho-chloro substituent for subsequent transformations or binding interactions.

Sourcing for Specialized Chemical Libraries and High-Value Intermediates

The target compound's relatively high commercial price point and specific storage requirements (2-8°C) position it as a specialty item for high-value applications. It is most effectively procured by organizations building proprietary screening libraries where the unique ortho-chloro/benzyloxy substitution pattern is part of a strategic design to explore novel intellectual property space. For industrial R&D labs, the procurement decision is driven by the compound's potential to generate patentable matter, justifying the higher acquisition and storage costs compared to simpler, more generic arylboronic acids.

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